An In-Depth Technical Guide to (20S)-17,20-dihydroxypregn-4-en-3-one
An In-Depth Technical Guide to (20S)-17,20-dihydroxypregn-4-en-3-one
Introduction
(20S)-17,20-dihydroxypregn-4-en-3-one is a C21 steroid and a derivative of pregnane.[1] It belongs to the class of 3-oxo-Delta(4) steroids, 17alpha-hydroxy steroids, and 20-hydroxy steroids.[1] This molecule is the (20S)-stereoisomer of 17,20-dihydroxypregn-4-en-3-one.[1] Its stereoisomer, (20R)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxyprogesterone, is a well-documented maturation-inducing hormone in fish.[2][3] The biological significance of the (20S) isomer is less extensively characterized, but it is known to be a metabolite in various biological systems and holds potential for further investigation in steroid hormone research and drug development.[4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological relevance of (20S)-17,20-dihydroxypregn-4-en-3-one, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The physicochemical properties of (20S)-17,20-dihydroxypregn-4-en-3-one are fundamental to its handling, formulation, and biological activity. While specific experimental data for the (20S) isomer is sparse in publicly available literature, some properties can be inferred from its structure and data available for its (20R) epimer.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | [1] |
| Molecular Weight | 332.48 g/mol | |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
| CAS Number | 652-69-7 | |
| Appearance | Crystalline solid (predicted) | |
| Melting Point | Data not available for the (20S) isomer. The related compound (20S)-20-Hydroxypregn-4-en-3-one has a melting point of 126-131 °C.[5] | |
| Solubility | Data for the (20S) isomer is not readily available. The (20R) isomer is soluble in ethanol (50 mg/mL). It is also soluble in DMSO and corn oil.[6] | |
| XLogP3 | 2.5 (predicted) |
Synthesis and Manufacturing
The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one can be approached through both chemical and biosynthetic routes.
Chemical Synthesis
A reported chemical synthesis of the (20S)-epimer starts from the readily available cortexolone (11-deoxycortisol). This multi-step synthesis was reported to have an overall yield of 47%.[3] While the detailed experimental protocol is not publicly available, a general workflow can be conceptualized.
Caption: Simplified biosynthetic pathway leading to (20S)-17,20-dihydroxypregn-4-en-3-one.
Analytical Methodologies
The characterization and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the separation, purification, and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one. Reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and water is a common method for separating steroids. [4]Detection is typically performed using a UV detector, with an absorbance maximum around 240 nm for the α,β-unsaturated ketone chromophore. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A signal for the vinyl proton at C4, characteristic signals for the two angular methyl groups, and a doublet for the C21 methyl group coupled to the C20 proton. The chemical shift and coupling constant of the C20 proton would be diagnostic of the (S) stereochemistry.
-
¹³C NMR: Resonances for the carbonyl carbon at C3, the olefinic carbons at C4 and C5, and the hydroxyl-bearing carbons at C17 and C20.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 332.48. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the C17-C20 bond. [7]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
A strong, broad absorption for the O-H stretching of the hydroxyl groups (~3400 cm⁻¹).
-
A strong absorption for the C=O stretching of the conjugated ketone (~1660 cm⁻¹).
-
An absorption for the C=C stretching of the alkene (~1615 cm⁻¹).
Biological Activity and Mechanism of Action
The biological role of the (20R)-epimer, 17α,20β-dihydroxyprogesterone, as a maturation-inducing hormone in fish is well-established. [2][3]It is produced in the ovarian follicular cells in response to gonadotropin stimulation and acts on the oocyte surface to induce meiotic maturation. [2] The specific biological activities of the (20S)-epimer are less clear. It has been identified as a product of progesterone biotransformation by recombinant yeasts expressing bovine adrenocortical cytochrome P450c17. [4]This suggests that it can be formed in biological systems containing the necessary enzymes.
In mammals, 20α-hydroxysteroid dehydrogenase (20α-HSD) is a progesterone-catabolizing enzyme found in the ovaries and adrenal glands. [8]This enzyme converts progesterone to the less active 20α-hydroxyprogesterone. The presence of 20α-HSD in humans suggests a potential role for the conversion of 17α-hydroxyprogesterone to (20S)-17,20-dihydroxypregn-4-en-3-one. [9]Further research is needed to elucidate the specific biological functions and mechanism of action of the (20S) isomer in mammalian systems.
Applications in Research and Drug Development
(20S)-17,20-dihydroxypregn-4-en-3-one serves as a valuable tool for a range of research applications:
-
Enzyme Studies: It can be used as a substrate to study the activity and kinetics of 20α-hydroxysteroid dehydrogenases and other enzymes involved in steroid metabolism. [5]* Steroid Receptor Binding Assays: Investigating the binding affinity of this compound to various steroid receptors can help in understanding its potential endocrine activities.
-
Metabolism Studies: It can be used as a standard in studies of steroid metabolism in various tissues and organisms.
-
Drug Discovery: As a steroid derivative, it could serve as a lead compound or a synthetic intermediate for the development of new therapeutic agents targeting steroidogenic pathways or steroid receptors.
Conclusion
(20S)-17,20-dihydroxypregn-4-en-3-one is a stereoisomer of a key fish maturation-inducing hormone with emerging relevance in broader steroid research. While a complete physicochemical and biological profile is still under investigation, its known synthetic accessibility and presence in biological systems make it a compound of interest. This guide provides a foundational understanding of its chemical properties and biological context, intended to support further research and development efforts in endocrinology and medicinal chemistry.
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